2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride
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Overview
Description
2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl2N3 and its molecular weight is 288.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
- Practical Synthesis of Intermediates : A study by Qiu et al. (2009) developed a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, which is a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials. This reflects the type of synthetic research that might involve similar complex molecules for pharmaceutical applications (Qiu et al., 2009).
Biological Activities and Applications
- DNA Minor Groove Binders : A review on Hoechst 33258, a synthetic dye known to bind strongly to the minor groove of double-stranded B-DNA, highlights the importance of molecular structures in developing drugs with specific DNA interactions. This provides a perspective on how molecular design, including compounds like 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride, can be crucial in creating novel therapeutic agents (Issar & Kakkar, 2013).
Environmental and Toxicological Research
- Degradation and Toxicology of Herbicides : Studies on the degradation, toxicity, and environmental behavior of herbicides like 2,4-D offer insights into the environmental impact and safety assessments necessary for chemical compounds. This includes understanding the stability, degradation pathways, and potential environmental and health risks associated with chemical substances (Zuanazzi et al., 2020).
Advanced Oxidation Processes
- Degradation of Pharmaceuticals : Research into advanced oxidation processes for the treatment of pharmaceutical contaminants in water, such as acetaminophen, explores mechanisms and by-products of degradation. This type of study could be relevant for assessing the environmental fate and treatment of a variety of chemical compounds, including potential pharmaceutical applications of this compound (Qutob et al., 2022).
Mechanism of Action
Target of Action
The primary target of 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .
Mode of Action
It is believed to interact with its target, dpp-4, and modulate its activity . This interaction could lead to changes in the regulation of glucose metabolism .
Biochemical Pathways
The biochemical pathways affected by this compound are related to glucose metabolism . By modulating the activity of DPP-4, it could potentially influence the insulin signaling pathway and other related metabolic pathways .
Result of Action
Given its target, it is likely that it could influence cellular processes related to glucose metabolism .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions
Properties
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]benzonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c14-9-11-3-1-2-4-12(11)10-16-7-5-13(15)6-8-16;;/h1-4,13H,5-8,10,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDGNGCFWKOQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2C#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.